

"IGF-1R inhibitor-5" chemical structure and properties

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An In-depth Technical Guide to IGF-1R Inhibitor-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **IGF-1R inhibitor-5**, a potent small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Furthermore, it outlines detailed experimental protocols for its evaluation and presents key signaling pathways affected by its inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and molecular biology.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] IGF-1R inhibitor-5 (also referred to as compound 19) is a small molecule inhibitor that has



demonstrated potent inhibitory activity against IGF-1R.[4][5] This guide provides a detailed technical summary of its chemical and biological characteristics.

Chemical Structure and Properties

IGF-1R inhibitor-5 is a thiazolidinedione derivative with the chemical name 5-((2,3-dichlorobenzofuran-6-yl)methylene)thiazolidine-2,4-dione. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of IGF-1R Inhibitor-5

Property	Value	Reference
IUPAC Name	5-((2,3-dichlorobenzofuran-6-yl)methylene)thiazolidine-2,4-dione	N/A
Synonyms	IGF-1R inhibitor-5, Compound	[4][5]
CAS Number	331652-38-1	[6]
Molecular Formula	C14H7Cl2NO3S	[6]
Molecular Weight	340.18 g/mol	[6]
SMILES	O=C1S/C(C(N1)=O)=C/C2=C C=C(C3=C(CI)C(CI)=CC=C3) O2	N/A
Melting Point	Not Reported	N/A
Solubility	Not Reported	N/A

Pharmacological Properties

IGF-1R inhibitor-5 is a potent inhibitor of IGF-1R with a reported IC50 of 6 μM.[4][5] The primary mechanism of action for many small molecule IGF-1R inhibitors involves the disruption of the receptor's kinase activity, thereby blocking downstream signaling cascades.[2] While the precise binding mode (e.g., ATP-competitive or allosteric) of **IGF-1R inhibitor-5** has not been



explicitly detailed in the available literature, thiazolidinedione-based compounds have been shown to modulate IGF-1R signaling through various mechanisms.[7][8][9]

A critical aspect of any IGF-1R inhibitor is its selectivity over the highly homologous Insulin Receptor (IR), as off-target inhibition of IR can lead to metabolic side effects.[10] The selectivity profile of IGF-1R inhibitor-5 against IR and other kinases has not been publicly reported.

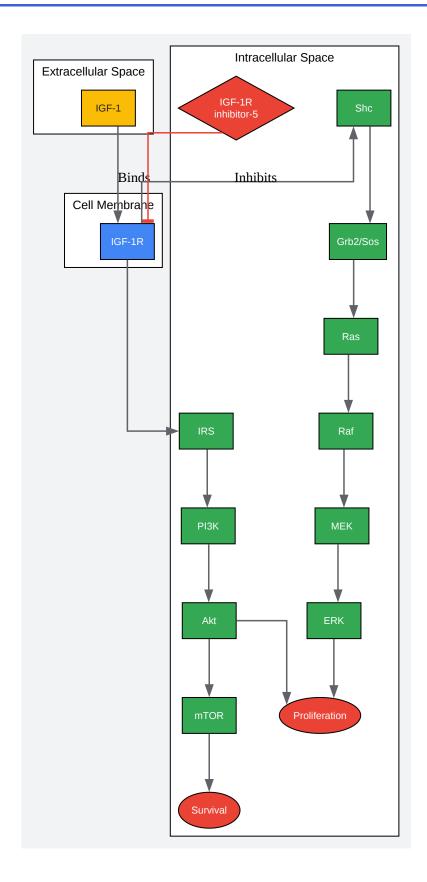
Table 2: Pharmacological Profile of IGF-1R Inhibitor-5

Parameter	Value	Reference
Target	Insulin-like Growth Factor-1 Receptor (IGF-1R)	[4][5]
IC50	6 μΜ	[4][5]
Mechanism of Action	Inhibition of IGF-1R kinase activity (presumed)	[2]
Binding Affinity (Ki)	Not Reported	N/A
Selectivity Profile	Not Reported	N/A

Signaling Pathways

Inhibition of IGF-1R by **IGF-1R inhibitor-5** is expected to disrupt key downstream signaling pathways that are crucial for cancer cell proliferation and survival. The two primary pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[2]





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Figure 1: IGF-1R Signaling Pathway and Point of Inhibition.



Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of IGF-1R inhibitors like **IGF-1R inhibitor-5**.

IGF-1R Kinase Assay

This protocol is for determining the in vitro inhibitory activity of a compound against the IGF-1R kinase. A common method is the ADP-Glo™ Kinase Assay.[7][11][12]

Materials:

- Recombinant human IGF-1R kinase domain
- IGF1Rtide substrate (e.g., KKKSPGEYVNIEFG)[11]
- ATP
- Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[7]
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compound (IGF-1R inhibitor-5) dissolved in DMSO
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add 1 μ L of the diluted compound or DMSO (vehicle control).
- Add 2 μL of IGF-1R enzyme solution to each well.
- Add 2 μL of a mixture of the IGF1Rtide substrate and ATP to initiate the reaction. The final
 concentrations should be optimized, but a starting point could be a substrate concentration
 near its Km and an ATP concentration near its Km.

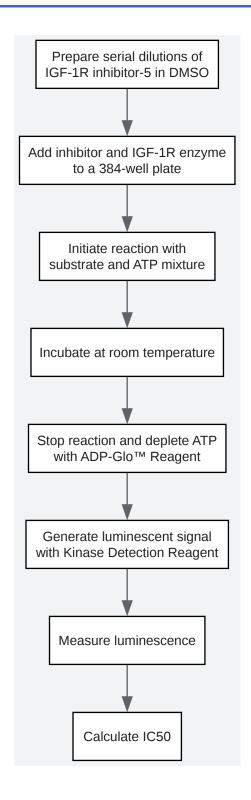
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- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.[7]
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Figure 2: Workflow for an in vitro IGF-1R Kinase Assay.

Cell Viability (MTT) Assay



This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line with known IGF-1R expression (e.g., MCF-7)
- Cell culture medium and supplements
- IGF-1R inhibitor-5
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
- Treat the cells with various concentrations of **IGF-1R inhibitor-5** (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader.



 Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and ERK.

Materials:

- Cancer cell line
- IGF-1R inhibitor-5
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Transfer buffer and equipment
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

Seed cells and treat with IGF-1R inhibitor-5 for the desired time. In some experiments, cells
are serum-starved and then stimulated with IGF-1 to assess the inhibition of ligand-induced



signaling.

- Lyse the cells and quantify the protein concentration.
- Denature the protein lysates and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image and analyze the band intensities to determine the changes in protein phosphorylation.

Conclusion

IGF-1R inhibitor-5 is a potent small molecule inhibitor of IGF-1R. Its thiazolidinedione scaffold is a common feature in various biologically active compounds. Further characterization of its detailed pharmacological properties, including its selectivity profile and in vivo efficacy, is warranted to fully assess its therapeutic potential. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to conduct such investigations.

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